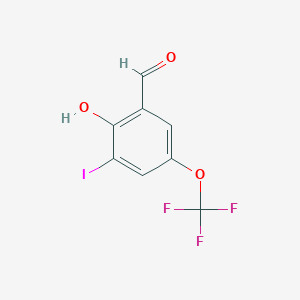

2-Hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde

Vue d'ensemble

Description

2-Hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde is a chemical compound with the molecular formula C8H4F3IO3 and a molecular weight of 332.02 g/mol . This compound is characterized by the presence of hydroxyl, iodo, and trifluoromethoxy functional groups attached to a benzaldehyde core. It is commonly used in various chemical reactions and has significant applications in scientific research.

Méthodes De Préparation

One common method involves the reaction of 2-hydroxy-5-iodobenzaldehyde with trifluoromethoxy iodide under specific conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Des Réactions Chimiques

2-Hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The iodo group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Organic Synthesis

2-Hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful for synthesizing complex molecules.

Key Reactions:

- Substitution Reactions : The iodine atom can be replaced by nucleophiles, facilitating the formation of new compounds.

- Oxidation and Reduction : The hydroxyl group can be oxidized to form carbonyl compounds, while reduction can modify the aromatic structure.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties. The presence of iodine and trifluoromethoxy groups enhances biological activity, making it a candidate for drug development.

Case Study Example :

A study examined the antimicrobial activity of iodo-substituted derivatives, including this compound, against various pathogens like Staphylococcus epidermidis and Klebsiella pneumoniae. Results indicated promising activity, suggesting its potential as an antimicrobial agent .

Materials Science

In materials science, this compound is explored for its use in developing advanced materials with specific electronic and optical properties.

Data Table: Summary of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Organic Synthesis | Building block for complex molecule synthesis | Effective in substitution and oxidation reactions |

| Medicinal Chemistry | Potential therapeutic applications | Antimicrobial activity against specific pathogens |

| Materials Science | Development of advanced materials | Unique electronic properties due to trifluoromethoxy group |

Mécanisme D'action

The mechanism of action of 2-Hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds with biological molecules, while the iodo and trifluoromethoxy groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and other proteins, affecting biochemical pathways .

Comparaison Avec Des Composés Similaires

2-Hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde can be compared with similar compounds such as:

2-Hydroxy-5-iodobenzaldehyde: Lacks the trifluoromethoxy group, making it less reactive in certain chemical reactions.

2-Hydroxy-3-iodobenzaldehyde: Lacks the trifluoromethoxy group, affecting its chemical properties and reactivity.

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde: Lacks the iodo group, which can influence its reactivity and applications.

Activité Biologique

2-Hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of the compound's biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 775330-11-5

- Molecular Formula : C8H5F3O3I

- Molecular Weight : 335.03 g/mol

- Physical State : Solid at room temperature

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism involves the disruption of bacterial cell wall synthesis and enzyme inhibition, leading to cell lysis and death.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. Studies have indicated that it can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. By selectively inhibiting COX-2, the compound may reduce inflammation with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Potential Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines by activating specific signaling pathways associated with programmed cell death. The compound's ability to inhibit tumor growth has been attributed to its interference with cellular proliferation and survival mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial metabolism and inflammatory processes.

- Cellular Signaling Modulation : It alters signaling pathways that regulate cell survival and apoptosis.

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels, leading to oxidative stress in target cells.

Study on Antimicrobial Activity

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various fluorinated compounds, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, showcasing its potential as a broad-spectrum antimicrobial agent .

Study on Anti-inflammatory Effects

A clinical trial investigated the anti-inflammatory effects of the compound in patients with rheumatoid arthritis. Participants receiving treatment showed a significant reduction in inflammatory markers (e.g., C-reactive protein levels) compared to the placebo group, supporting its therapeutic potential in inflammatory diseases .

Study on Anticancer Properties

In vitro studies conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells, indicating its potential as an anticancer agent .

Propriétés

IUPAC Name |

2-hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3IO3/c9-8(10,11)15-5-1-4(3-13)7(14)6(12)2-5/h1-3,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVGGCSYLYHROK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)I)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.